3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-(2,5-dimethylphenyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(2,5-dimethylphenyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde, which is then subjected to various chemical transformations to introduce the 2,5-dimethylphenyl group and the carboxylic acid functionality . Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Various substitution reactions can occur, particularly at the phenyl and pyrazolo[1,5-a]pyrimidine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, particularly in the treatment of diseases like cancer and inflammation.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:
- 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- 3,5-dimethylpyrazole These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and chemical reactivity. The unique combination of the 2,5-dimethylphenyl group and the carboxylic acid functionality in 3-(2,5-dimethylphenyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3/c1-8-4-5-9(2)11(6-8)13-10(3)18-19-14(13)17-7-12(15(19)20)16(21)22/h4-7,18H,1-3H3,(H,21,22) |
InChI Key |
XQUNAVWKYXSDDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(NN3C2=NC=C(C3=O)C(=O)O)C |
Origin of Product |
United States |
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